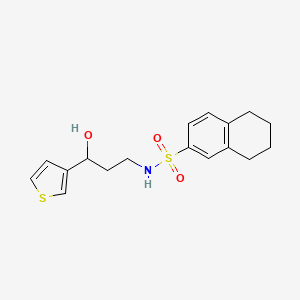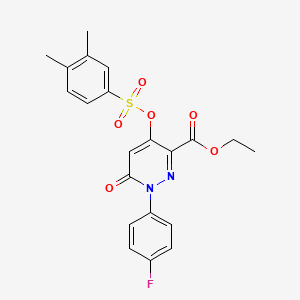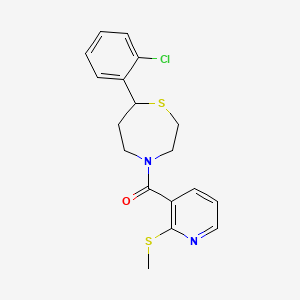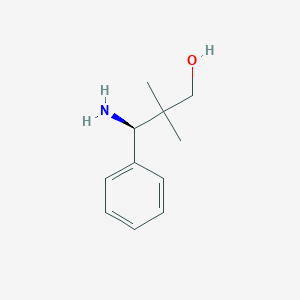![molecular formula C19H15FN2O4 B2517005 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide CAS No. 1796925-39-7](/img/structure/B2517005.png)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule. It contains an isoindole group, which is a polycyclic compound that consists of a benzene ring fused to a pyrrole ring. The presence of multiple carbonyl groups indicates that it might have some reactivity with nucleophiles.
Synthesis Analysis
Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like Friedel-Crafts acylation, condensation reactions, or nucleophilic substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a polycyclic system. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze the structure.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the presence of carbonyl groups could make it reactive towards nucleophiles, and the aromatic rings could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
Some general properties can be predicted based on the structure. For example, due to the presence of multiple polar groups, the compound is likely to be somewhat soluble in polar solvents. The presence of aromatic rings could contribute to UV/Vis absorbance.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structures similar to the queried chemical have been synthesized and characterized for various purposes. For instance, the synthesis of novel derivatives involving isoindole units has been explored for their potential applications in medicinal chemistry, such as in the study of anticancer and antimicrobial activities. These compounds often involve complex synthesis processes characterized by various analytical techniques like NMR, IR, and mass spectrometry to confirm their molecular structures (Huang Ming-zhi et al., 2005; Journal of Chemical Crystallography).
Anticancer and Antioxidant Activities
Several studies have focused on the anticancer and antioxidant properties of isoindole derivatives. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including isoindoline-1,3-dione moieties, were synthesized and screened for their antioxidant and anticancer activities. These compounds exhibited significant activity, with some showing greater antioxidant activity than ascorbic acid and notable cytotoxic effects against various cancer cell lines (I. Tumosienė et al., 2020; Molecules).
Herbicidal Activity
Research into isoindoline derivatives has also extended into the agricultural sector, with studies on their herbicidal activities. The mode of action of certain isoindoline-1,3-diones, such as the inhibition of protoporphyrinogen oxidase, has been identified, leading to the development of compounds with potential as herbicides. These studies highlight the diverse applications of isoindoline derivatives beyond the pharmaceutical industry (Mingzhi Huang et al., 2005; Journal of Agricultural and Food Chemistry).
Safety And Hazards
Without specific information, it’s hard to provide details on the safety and hazards. However, as with all chemicals, safe handling practices should be followed to minimize risk.
Zukünftige Richtungen
Future research could involve further exploration of the compound’s reactivity, potential uses, and safety profile. If it’s intended to be a drug, studies could be done to determine its efficacy and safety in biological systems.
Please note that this is a general analysis based on the structure of the compound and does not include specific information on “2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide”. For a more detailed and accurate analysis, more specific information or studies would be needed.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(22-18(25)14-4-2-3-5-15(14)19(22)26)17(24)21-10-16(23)12-6-8-13(20)9-7-12/h2-9,11H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDYNIXWOEWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
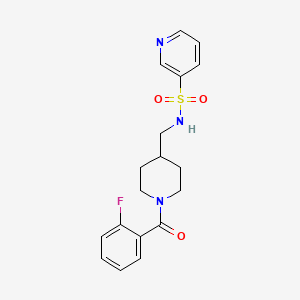
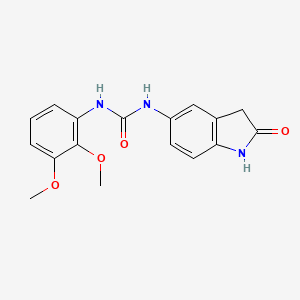
![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)
![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)
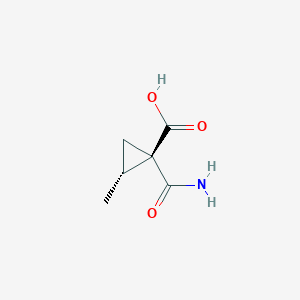
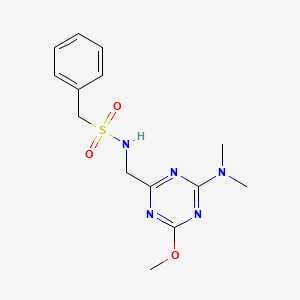
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)
